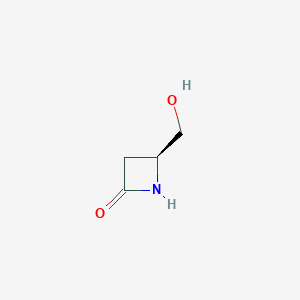
(S)-4-(hydroxymethyl)azetidin-2-one
Overview
Description
(S)-4-(hydroxymethyl)azetidin-2-one is a chiral β-lactam compound, which is a four-membered cyclic amide. This compound is of significant interest due to its structural similarity to the core of many β-lactam antibiotics, such as penicillins and cephalosporins. The presence of the hydroxymethyl group at the 4-position adds to its chemical versatility and potential for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(hydroxymethyl)azetidin-2-one can be achieved through several methods. . This reaction is typically carried out under photochemical conditions, where ultraviolet light is used to initiate the cycloaddition process.
Another method involves the use of β-lactam synthon methodology, where the strained ring of the β-lactam is exploited to construct the azetidin-2-one skeleton . This approach often involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors for the aza Paternò–Büchi reaction or continuous flow systems for the β-lactam synthon method. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(hydroxymethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the β-lactam ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: 4-(carboxymethyl)azetidin-2-one.
Reduction: 4-(aminomethyl)azetidin-2-one.
Substitution: Various substituted azetidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(hydroxymethyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including β-lactam antibiotics.
Biology: Studied for its potential as an enzyme inhibitor, particularly against β-lactamase enzymes that confer antibiotic resistance.
Medicine: Investigated for its potential as a precursor to new antibiotic drugs and other therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-(hydroxymethyl)azetidin-2-one involves its interaction with molecular targets such as enzymes. For instance, as a β-lactam compound, it can inhibit the activity of β-lactamase enzymes by forming a covalent bond with the active site serine residue, thereby preventing the hydrolysis of β-lactam antibiotics . This inhibition mechanism is crucial in overcoming antibiotic resistance.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound without the hydroxymethyl group.
4-(hydroxymethyl)azetidin-2-one: The racemic mixture of the compound.
Spiro-azetidin-2-one derivatives: Compounds with a spirocyclic structure at the azetidin-2-one core.
Uniqueness
(S)-4-(hydroxymethyl)azetidin-2-one is unique due to its chiral nature and the presence of the hydroxymethyl group, which enhances its reactivity and potential for diverse chemical transformations
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSUDPOSFRAEO-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449926 | |
| Record name | (4S)-4-(hydroxymethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72776-07-9 | |
| Record name | (4S)-4-(hydroxymethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene](/img/structure/B3056528.png)
![2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene](/img/structure/B3056529.png)









![{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B3056545.png)
